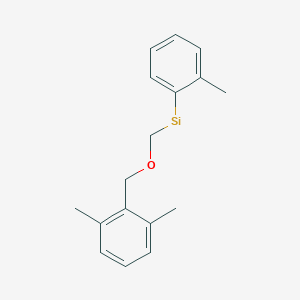![molecular formula C16H18O B15170527 5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol CAS No. 918151-41-4](/img/structure/B15170527.png)
5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group at the 5-position and an isopropyl group at the 2’-position, along with a hydroxyl group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and reagents is crucial in achieving cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-one.
科学的研究の応用
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
作用機序
The mechanism of action of 5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The biphenyl core provides structural stability and facilitates interactions with aromatic systems in biological targets .
類似化合物との比較
Similar Compounds
5-Methyl-2-(propan-2-yl)phenol: Similar structure but lacks the biphenyl core.
2-Isopropyl-5-methylcyclohexanamine: Contains a cyclohexane ring instead of a biphenyl core.
Uniqueness
5-Methyl-2’-(propan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structure allows for greater stability and versatility in chemical reactions compared to similar compounds with single aromatic rings.
特性
CAS番号 |
918151-41-4 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
4-methyl-2-(2-propan-2-ylphenyl)phenol |
InChI |
InChI=1S/C16H18O/c1-11(2)13-6-4-5-7-14(13)15-10-12(3)8-9-16(15)17/h4-11,17H,1-3H3 |
InChIキー |
ATGVSUPQYHPQJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=CC=CC=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


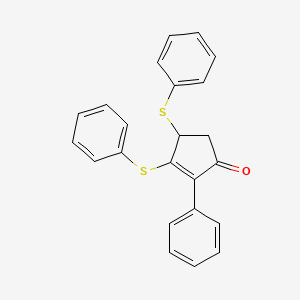
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
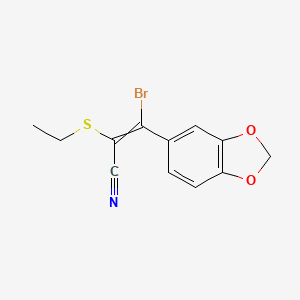
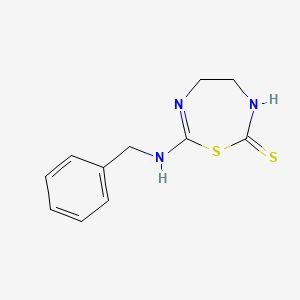
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
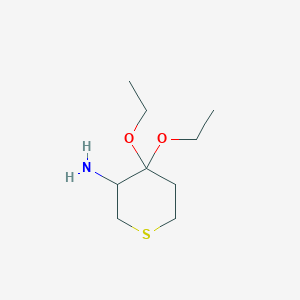
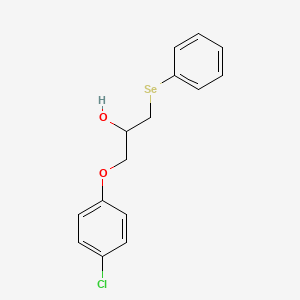
![Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-](/img/structure/B15170510.png)
![4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane](/img/structure/B15170514.png)
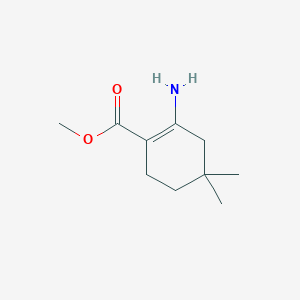
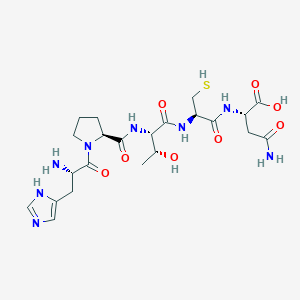
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
